molecular formula C10H20ClNO2 B2716030 Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride CAS No. 2460740-02-5

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride

Cat. No.: B2716030
CAS No.: 2460740-02-5
M. Wt: 221.73
InChI Key: HHJYSFIJXKWCRG-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a propanoate ester. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Substitution with Methyl Group: The methyl group is introduced to the piperidine ring using methylating agents like methyl iodide under basic conditions.

    Esterification: The propanoate ester is formed by reacting the substituted piperidine with propanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate
  • Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]butanoate
  • Ethyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate

Uniqueness

Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8-3-4-9(7-11-8)5-6-10(12)13-2;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJYSFIJXKWCRG-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)CCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.